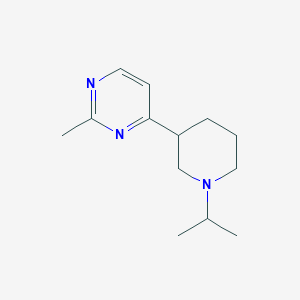
4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by a piperidine ring attached to a pyrimidine moiety, making it a valuable scaffold for drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Pyrimidine Moiety: The pyrimidine moiety is introduced through nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions include various substituted piperidine and pyrimidine derivatives, which can have different pharmacological properties .
科学的研究の応用
4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is explored for its potential therapeutic effects, including its role in drug development.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
4-(1-Isopropylpiperidin-3-yl)methanol: This compound shares the piperidine ring but differs in the attached functional groups.
Piperidine Derivatives: Various piperidine derivatives have similar structures but different pharmacological properties.
Uniqueness
4-(1-Isopropylpiperidin-3-yl)-2-methylpyrimidine is unique due to its specific combination of the piperidine and pyrimidine moieties, which provides a distinct pharmacological profile and potential therapeutic applications .
特性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC名 |
2-methyl-4-(1-propan-2-ylpiperidin-3-yl)pyrimidine |
InChI |
InChI=1S/C13H21N3/c1-10(2)16-8-4-5-12(9-16)13-6-7-14-11(3)15-13/h6-7,10,12H,4-5,8-9H2,1-3H3 |
InChIキー |
DUAHZOXHCXGCGS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=N1)C2CCCN(C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


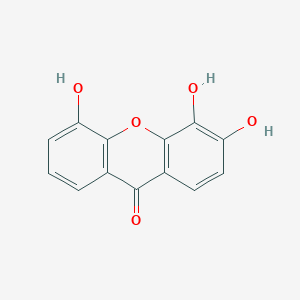
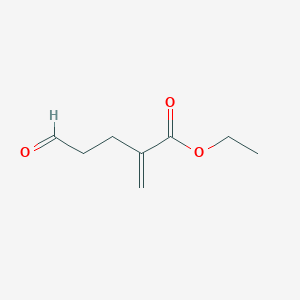
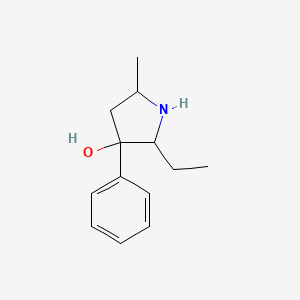
![3-Amino-2-chloro-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13102069.png)
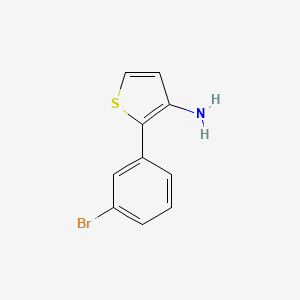
![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)
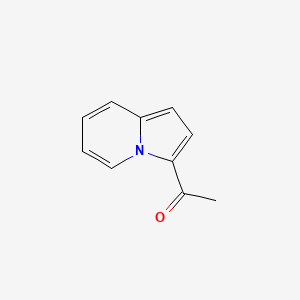
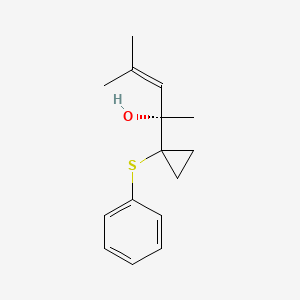
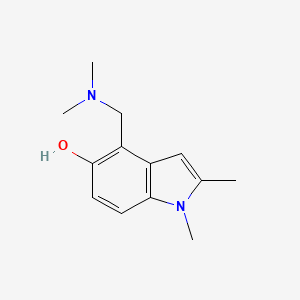
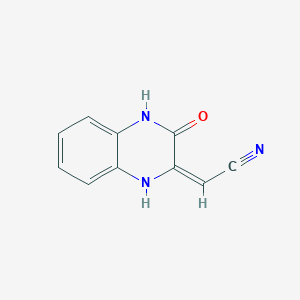
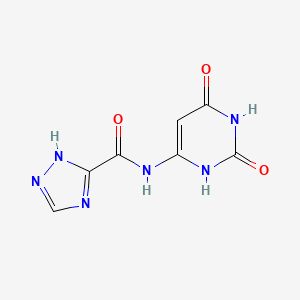
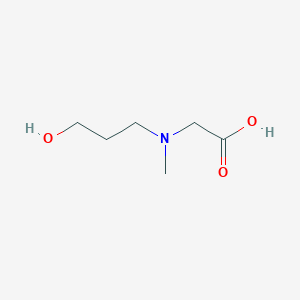
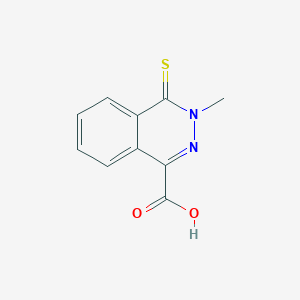
![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
